N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine
CAS No.: 1164470-24-9
Cat. No.: VC5648973
Molecular Formula: C14H16N4S
Molecular Weight: 272.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1164470-24-9 |
|---|---|
| Molecular Formula | C14H16N4S |
| Molecular Weight | 272.37 |
| IUPAC Name | 4-methyl-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline |
| Standard InChI | InChI=1S/C14H16N4S/c1-10-4-6-12(7-5-10)15-9-8-13-11(2)17-18-14(16-13)19-3/h4-9,15H,1-3H3/b9-8+ |
| Standard InChI Key | BSKBIDKLFKEAEN-CMDGGOBGSA-N |
| SMILES | CC1=CC=C(C=C1)NC=CC2=C(N=NC(=N2)SC)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s systematic name reflects its intricate architecture: a 1,2,4-triazine ring substituted at position 3 with a methylsulfanyl group (-SMe), at position 5 with a vinyl group connected to an N-(4-methylphenyl)amine moiety, and at position 6 with a methyl group. Its molecular formula is C₁₆H₂₀N₄S, with a molar mass of 300.42 g/mol .
Stereoelectronic Features
The triazine ring’s electron-deficient nature, combined with the electron-donating methylsulfanyl and amine groups, creates a polarized system conducive to nucleophilic and electrophilic reactions. The vinyl group enhances conjugation, potentially influencing photophysical properties and binding interactions in biological systems .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 477866-27-6 | |
| Molecular Formula | C₁₆H₂₀N₄S | |
| Molar Mass (g/mol) | 300.42 | |
| Predicted Density | 1.16 ± 0.1 g/cm³ | |
| Predicted Boiling Point | 499.8 ± 55.0 °C | |
| Predicted pKa | 1.19 ± 0.63 |
Synthesis and Manufacturing
Reaction Pathways
Synthesis typically involves multi-step protocols:
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Triazine Core Formation: Cyclocondensation of thiosemicarbazides with α,β-unsaturated ketones under acidic conditions.
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Vinylamine Coupling: Heck coupling or nucleophilic substitution to attach the N-(4-methylphenyl)vinylamine group.
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Post-Functionalization: Methylation or sulfanylation to introduce the methylsulfanyl moiety .
Optimization Challenges
Key parameters include:
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Temperature Control: Exothermic reactions during triazine formation require cooling to ≤0°C to prevent ring-opening.
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Catalyst Selection: Palladium catalysts (e.g., Pd(OAc)₂) for coupling steps, with ligand choice critical for yield (e.g., 65–78% reported).
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Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification .
Physicochemical Properties
Thermal Stability
The predicted boiling point of 499.8°C suggests high thermal resilience, likely due to aromatic stabilization and hydrogen-bonding capacity . Differential scanning calorimetry (DSC) data is needed to confirm melting behavior.
Solubility and Partitioning
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LogP Estimate: Calculated at 3.82 (ALOGPS), indicating moderate lipophilicity suitable for membrane penetration .
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Aqueous Solubility: Limited (<1 mg/mL at 25°C), necessitating co-solvents (e.g., DMSO) for biological assays.
Biological and Industrial Applications
Table 2: Comparative Bioactivity of Triazine Derivatives
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Fluazinam (Triazine) | Fungal ATPase | 0.8 μM | |
| EVT-2766436 (Analog) | COX-II | 2.3 μM | |
| Current Compound | (Predicted) | N/A |
Agricultural Uses
Japan’s Chemical Substances Control Law lists related triazines (e.g., Fluazinam) as fungicides, suggesting potential crop protection applications .
Future Research Directions
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